Chlorhydrate d'O-(3,4-dichlorobenzyl)hydroxylamine

Vue d'ensemble

Description

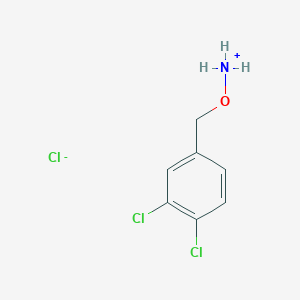

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride is a useful research compound. Its molecular formula is C7H8Cl3NO and its molecular weight is 228.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the potential of O-(3,4-Dichlorobenzyl)hydroxylamine derivatives as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in immune suppression in cancer. Inhibitors derived from this compound have shown sub-micromolar potency against IDO1, indicating their potential as therapeutic agents in cancer treatment .

Case Study:

- In vitro Studies : Compounds derived from O-(3,4-Dichlorobenzyl)hydroxylamine were tested against various cancer cell lines, demonstrating nanomolar-level potency. For instance, specific derivatives showed significant inhibition of IDO1 activity in HeLa cells induced with interferon-gamma (IFNγ) .

Neurological Applications

The compound has been explored as a potential brain-penetrant inhibitor for treating non-small-cell lung cancer (NSCLC) with EGFR mutations. Its ability to cross the blood-brain barrier makes it a candidate for targeting brain metastases associated with lung cancer .

Case Study:

- EGFR Inhibition : A derivative of O-(3,4-Dichlorobenzyl)hydroxylamine was shown to induce tumor regression in intracranial patient-derived xenograft models, suggesting its efficacy in treating localized and metastatic NSCLC .

Organic Synthesis

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride serves as a valuable intermediate in organic synthesis. It is utilized for the preparation of oximes and hydroxamic acids from carboxylic acids and as a reagent in various addition reactions involving carbon-carbon double bonds .

Applications in Material Science

The compound is also employed in the formulation of anti-skinning agents and corrosion inhibitors used in surface treatments. Its antioxidant properties make it suitable for applications in rubber and plastics industries as a vulcanization accelerator and radical scavenger .

Analytical Applications

In analytical chemistry, O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride is used for the quantitative analysis of iron in water samples. It reacts with iron ions to form stable complexes that can be detected spectrophotometrically .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | IDO1 Inhibition | Sub-micromolar potency against cancer cell lines |

| EGFR Inhibition | Effective against NSCLC with brain metastases | |

| Organic Synthesis | Oxime and Hydroxamic Acid Preparation | Useful intermediate for various organic reactions |

| Material Science | Anti-skinning Agents & Corrosion Inhibitors | Employed in surface treatments |

| Analytical Chemistry | Iron Quantification | Forms complexes detectable by spectrophotometry |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Analyse Des Réactions Chimiques

Types of Reactions

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitroso compounds, while reduction yields amines .

Mécanisme D'action

The mechanism of action of O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride involves its ability to form stable oxime derivatives with carbonyl compounds. This reaction is facilitated by the presence of the aminooxy group, which acts as a nucleophile. The compound can also interact with various molecular targets, including enzymes and proteins, through covalent modification .

Comparaison Avec Des Composés Similaires

Similar Compounds

- O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride

- O-Benzylhydroxylamine hydrochloride

- O-(4-Nitrobenzyl)hydroxylamine hydrochloride

Uniqueness

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in certain synthetic and biochemical applications where other similar compounds may not be as effective .

Activité Biologique

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride is a synthetic compound characterized by its distinct molecular structure, which includes a dichlorobenzyl group attached to a hydroxylamine moiety. This compound has garnered attention for its potential biological activities, particularly as an antibacterial agent and in other therapeutic applications. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of an acid catalyst. This method highlights the compound's accessibility for research and application in synthetic organic chemistry.

Antibacterial Properties

Research indicates that O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride exhibits significant antibacterial activity. Hydroxylamines are known to interfere with bacterial cell wall synthesis, which is crucial for bacterial viability. The specific modification of the dichlorobenzyl group may enhance this activity by improving lipophilicity and facilitating better penetration through cell membranes .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antibacterial | Inhibits bacterial growth by disrupting cell wall synthesis. |

| Antitumor Potential | Shows promise in inhibiting tumor cell proliferation through metabolic pathways. |

| Derivatization Reagent | Used to form oxime derivatives from carbonyl groups for analytical chemistry. |

The mechanisms by which O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Pathways : The compound may interact with specific enzymes or receptors that regulate bacterial growth and tumor cell proliferation .

- Formation of Oxime Derivatives : Its ability to react with carbonyl groups allows it to form oximes, which can have distinct biological properties that contribute to its overall activity.

Study on Antibacterial Efficacy

A study conducted on various hydroxylamine derivatives, including O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride, demonstrated its efficacy against multiple bacterial strains. The compound showed a significant reduction in bacterial viability in vitro, suggesting its potential as a therapeutic agent in treating bacterial infections.

Antitumor Activity Exploration

Another research effort explored the compound's antitumor properties by examining its effects on cancer cell lines. Results indicated that O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride could inhibit tumor cell growth through mechanisms involving metabolic pathway modulation. Further studies are warranted to understand the full scope of its antitumor activity and potential clinical applications .

Table 2: Case Study Results

| Study Focus | Findings |

|---|---|

| Antibacterial Study | Significant inhibition of bacterial growth across tested strains. |

| Antitumor Study | Inhibition of tumor cell proliferation observed in various cancer lines. |

Propriétés

IUPAC Name |

O-[(3,4-dichlorophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUZSWJUEHCRFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CON)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15256-10-7 | |

| Record name | Hydroxylamine, O-[(3,4-dichlorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15256-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.